molecular formula C9H8BrNO4 B14724264 4-Acetamido-5-bromo-2-hydroxybenzoic acid CAS No. 6625-92-9

4-Acetamido-5-bromo-2-hydroxybenzoic acid

Katalognummer: B14724264
CAS-Nummer: 6625-92-9
Molekulargewicht: 274.07 g/mol
InChI-Schlüssel: XQPMAGJNSVCYHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetamido-5-bromo-2-hydroxybenzoic acid is a chemical compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetamido group, a bromine atom, and a hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-5-bromo-2-hydroxybenzoic acid typically involves the acylation of 5-bromo-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamido-5-bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Acetamido-5-bromo-2-hydroxybenzoic acid has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Acetamido-5-bromo-2-hydroxybenzoic acid is unique due to the presence of both the acetamido and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for the synthesis of derivatives with enhanced selectivity and potency in medicinal applications .

Eigenschaften

CAS-Nummer

6625-92-9

Molekularformel

C9H8BrNO4

Molekulargewicht

274.07 g/mol

IUPAC-Name

4-acetamido-5-bromo-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8BrNO4/c1-4(12)11-7-3-8(13)5(9(14)15)2-6(7)10/h2-3,13H,1H3,(H,11,12)(H,14,15)

InChI-Schlüssel

XQPMAGJNSVCYHG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.